molecular formula C19H19ClN6O3S B12165202 methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B12165202
M. Wt: 446.9 g/mol
InChI Key: FAFKOYKJHWEMLE-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a tetrazole moiety, and a chlorophenyl group, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the thiazole intermediate.

    Attachment of the Tetrazole Moiety: The tetrazole ring is formed by reacting an azide with a nitrile group, often under acidic or basic conditions.

    Coupling with Cyclohexylcarbonyl Group: The final step involves coupling the tetrazole-thiazole intermediate with a cyclohexylcarbonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding due to its diverse functional groups.

Medicine

Medicinally, this compound is investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, or anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The thiazole ring can participate in π-π stacking interactions, enhancing binding affinity. The chlorophenyl group can engage in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-fluorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
  • Methyl 5-(2-bromophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate
  • Methyl 5-(2-methylphenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Uniqueness

The uniqueness of methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and binding characteristics compared to its fluorinated, brominated, or methylated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H19ClN6O3S

Molecular Weight

446.9 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-[[1-(tetrazol-1-yl)cyclohexanecarbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19ClN6O3S/c1-29-16(27)14-15(12-7-3-4-8-13(12)20)30-18(22-14)23-17(28)19(9-5-2-6-10-19)26-11-21-24-25-26/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,22,23,28)

InChI Key

FAFKOYKJHWEMLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)C2(CCCCC2)N3C=NN=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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